N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthamide core with a dimethylamino group and a hydroxyethyl substituent, which contribute to its distinct chemical behavior and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as methyl red, have been found to target fmn-dependent nadh-azoreductase 1 in pseudomonas aeruginosa .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
Related compounds have been shown to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Related compounds such as methyl red have been found to have poor absorption and unclear distribution, metabolism, and excretion .
Result of Action
Related compounds have been shown to have various effects, such as the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation .
Action Environment
It is known that the solvent polarity can greatly influence the reaction of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxyethylamine, followed by the condensation with 1-naphthoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion to an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-23(2)17-12-10-16(11-13-17)20(24)14-22-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRKHMXDQAPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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